Receptor Binding Selectivity
D-Trp(34)NPY displays a marked selectivity for the NPY Y5 receptor over Y1, Y2, and Y4 subtypes, a property not shared by native NPY. In radioligand binding assays using CHO cells expressing human Y receptor subtypes, D-Trp(34)NPY exhibits pKi values of 6.49 (hY1), 5.43 (hY2), 7.08 (hY4), and 7.53 (hY5) [1]. In contrast, native NPY binds Y1, Y2, and Y5 with comparable nanomolar affinity [2]. This selectivity profile is further benchmarked against the Y5 antagonist CGP 71683A, which demonstrates IC50 values of 1.4 nM for Y5, and 2,765 nM, 7,187 nM, and 5,637 nM for Y1, Y2, and Y4 respectively [3]. The selectivity of D-Trp(34)NPY is functionally confirmed by pEC50 values in functional assays: 7.82 (rY5), 6.44 (rY1), 6.28 (rY4), and <6 (rY2) .
hY1 = 6.49 | hY2 = 5.43
| Evidence Dimension | Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi: hY5 = 7.53, hY1 = 6.49, hY2 = 5.43, hY4 = 7.08 |
| Comparator Or Baseline | Native NPY: binds Y1, Y2, Y5 with nanomolar affinity (no subtype discrimination); CGP 71683A: Y5 IC50 = 1.4 nM, Y1 = 2,765 nM |
| Quantified Difference | D-Trp(34)NPY shows >10-fold selectivity for hY5 vs. hY2 (pKi 7.53 vs. 5.43) and ~3-fold vs. hY1 (7.53 vs. 6.49) |
| Conditions | CHO cells expressing human Y receptor subtypes; radioligand binding assays using [125I]-PYY |
Why This Matters
This selective binding profile minimizes off-target Y1/Y2/Y4 activation, ensuring that experimental outcomes in complex biological systems can be confidently attributed to Y5 receptor engagement.
- [1] PeptideDB. [D-Trp34]-Neuropeptide Y Database Entry. pKi values for hY1, hY2, hY4, hY5, rY1, rY2, rY4, rY5. View Source
- [2] Cabrele C, Beck-Sickinger AG. Molecular characterization of the ligand-receptor interaction of the neuropeptide Y family. J Pept Sci. 2000 Mar;6(3):97-122. View Source
- [3] Cayman Chemical. CGP 71683 (hydrochloride) Product Datasheet. View Source
